N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
- Reactants: Triazolopyridine intermediate, sulfonyl chloride
- Conditions: Base (e.g., triethylamine) in dichloromethane
- Product: Triazolopyridine sulfonamide
Step 3: Substitution of Phenyl and Benzyl Groups
- Reactants: Triazolopyridine sulfonamide, 3,4-difluoroaniline, 3-methoxybenzyl chloride
- Conditions: Base (e.g., potassium carbonate) in acetonitrile
- Product: N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions
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Step 1: Synthesis of Triazolopyridine Core
- Reactants: Pyridine derivative, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: Triazolopyridine intermediate
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles or electrophiles in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives, such as:
- N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-16-4-2-3-14(9-16)11-26(15-5-7-18(21)19(22)10-15)30(27,28)17-6-8-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYVAOVLVYPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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